Home > Products > Screening Compounds P124503 > 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide - 898458-63-4

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Catalog Number: EVT-3001035
CAS Number: 898458-63-4
Molecular Formula: C22H21BrN2O2
Molecular Weight: 425.326
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were designed and synthesized as potential reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer chemotherapy []. Among them, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) displayed high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance in K562/A02 cells [].

Reference:

4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound was identified as a potent and selective inhibitor for ADAMTS-4, a metalloprotease implicated in osteoarthritis []. It exhibits an IC50 of 10 nM against ADAMTS-4 and high selectivity over other metalloproteases [].

Relevance: This compound also contains the tetrahydroisoquinoline moiety present in 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. The key difference lies in the presence of a triazine ring and a complex substituted benzamide group instead of the bromo-substituted benzamide in the target compound [].

Reference:

Relevance: GM-4-53 shares the core structure of tetrahydroisoquinoline and benzamide with 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. The differences lie in the substitution pattern on the tetrahydroisoquinoline (7-hydroxy instead of the 3,4-dihydroisoquinolin-2(1H)-yl-2-(furan-2-yl)ethyl substituent) and the lack of a bromine substituent on the benzamide group [].

Reference:

5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1) & 5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2)

Compound Description: These compounds, labeled with 76Br, were designed as potential PET radiotracers for imaging solid tumors due to their high affinity and selectivity for the sigma2-receptor, which is upregulated in proliferating tumor cells [, ].

Relevance: Both Compound 1 and Compound 2 share the key structural features of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide: a tetrahydroisoquinoline moiety, a benzamide group, and a bromine substituent on the benzamide ring [, ]. The main differences lie in the linker groups connecting the tetrahydroisoquinoline to the benzamide and the presence of methoxy substituents on the tetrahydroisoquinoline and benzamide rings in Compound 1 and Compound 2 [, ].

Reference:

N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20)

Compound Description: E20 is a tryptamine salicylic acid derivative demonstrating potent and broad-spectrum anticancer activity against various cancer cell lines, including gastric, breast, liver, lung, and cervical cancer cells [].

Relevance: Though E20 lacks the tetrahydroisoquinoline group, it shares a similar structural framework with 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. Both compounds possess a substituted indole/isoquinoline moiety linked to a benzamide group through an ethyl linker. Additionally, both have a bromine substituent on the indole/benzamide ring [].

Reference:

4-Amino-N-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)benzamide

Compound Description: This compound belongs to a series of substituted tetrahydroisoquinoline (THIQ) derivatives synthesized and evaluated for their antiproliferative activity against breast and endometrial cancer cell lines []. This specific compound showed significant cytotoxic activity against MCF-7, MDA-MB-231, and Ishikawa cell lines [].

Relevance: 4-Amino-N-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)benzamide directly relates to 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide by possessing both the tetrahydroisoquinoline and benzamide moieties and a bromine substituent []. The key structural difference lies in the position of the bromine on the benzamide group (position 2 in the target compound and position 7 in this related compound) and the absence of the furan-2-yl ethyl substituent on the tetrahydroisoquinoline ring in the related compound [].

Overview

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound notable for its potential pharmaceutical applications. It belongs to a class of compounds featuring a dihydroisoquinoline moiety, which has been extensively studied for its biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure combines a bromine atom, a furan ring, and a benzamide framework, contributing to its chemical reactivity and interaction with biological targets.

Source

The compound is cataloged under the CAS number 898458-63-4 and has been referenced in various chemical databases and patent literature. Its synthesis and applications have been explored in scientific studies, particularly in the context of medicinal chemistry .

Classification

This compound can be classified as:

  • Chemical Class: Benzamide derivatives
  • Functional Groups: Bromine, furan, isoquinoline
  • Molecular Formula: C22H21BrN2O2
  • Molar Mass: 425.3 g/mol .
Synthesis Analysis

The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is complex and typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with commercially available 3,4-dihydroisoquinoline derivatives.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or brominating agents.
  3. Formation of Furan Linkage: The furan ring can be synthesized via cyclization reactions involving appropriate precursors or derived from furan-containing starting materials.
  4. Amide Bond Formation: The final step involves coupling the dihydroisoquinoline and furan moieties with a benzoyl chloride derivative to form the amide bond.

Technical details regarding reaction conditions (e.g., solvent choice, temperature, and catalysts) are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide can be represented as follows:

  • Structural Formula:
    C22H21BrN2O2\text{C}_{22}\text{H}_{21}\text{Br}\text{N}_2\text{O}_2

The compound features:

  • A bromine atom at the second position of the benzamide.
  • A furan ring attached to the ethyl chain.
  • A dihydroisoquinoline moiety that contributes to its biological activity.

Data

The compound's structural characteristics can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

The compound is reactive due to its functional groups, allowing it to participate in various chemical reactions:

  1. Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
  2. Nucleophilic Attack: The amide bond can be hydrolyzed under acidic or basic conditions.
  3. Cross-Coupling Reactions: The bromine atom allows for potential cross-coupling reactions with other nucleophiles in synthetic pathways.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is primarily linked to its interaction with biological targets:

  1. Receptor Binding: The dihydroisoquinoline structure is known to interact with various receptors in the central nervous system.
  2. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  3. Modulation of Signal Transduction Pathways: It could affect pathways related to cell proliferation and apoptosis.

Data from biological assays are necessary to elucidate these mechanisms further .

Physical and Chemical Properties Analysis

The physical properties of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide include:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Solubility: Solubility data is crucial for understanding its bioavailability.

Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups like bromine and amide .

Applications

This compound has potential applications in scientific research, particularly in medicinal chemistry:

  1. Pharmaceutical Development: Investigated for its anti-cancer properties and potential as an anti-inflammatory agent.
  2. Biological Studies: Used in studies exploring receptor interactions and signal transduction mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex pharmaceutical agents.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects .

Properties

CAS Number

898458-63-4

Product Name

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

IUPAC Name

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.326

InChI

InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)

InChI Key

JVRBGGATBLJGSZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.